
Suronacrine
货号:
B028346
CAS 编号:
104675-35-6
分子量:
304.4 g/mol
InChI 键:
HERUZAOANPGYSY-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
描述
- 苏洛那克林,也称为 9-苄基氨基-1,2,3,4-四氢吖啶-1-醇马来酸盐 (HP128),是一种化学化合物。
- 它属于吖啶类分子,并因其药理作用而被研究。
准备方法
- 苏洛那克林的合成路线涉及化学转化以创建所需的结构。
- 不幸的是,文献中并没有广泛记载关于苏洛那克林的具体合成方法。
- 工业生产方法可能有所不同,但它们可能涉及对现有吖啶衍生物的修饰。
化学反应分析
- 苏洛那克林可以进行各种反应:
氧化: 它可能在特定条件下被氧化。
还原: 还原反应可以改变其官能团。
取代: 苯环上的取代基可以被取代。
- 常用的试剂和条件取决于具体的反应,但典型的试剂包括氧化剂(例如,高锰酸钾),还原剂(例如,硼氢化钠)和酸/碱催化剂。
- 从这些反应中形成的主要产物将是具有改变的官能团的苏洛那克林衍生物。
科学研究应用
- 苏洛那克林已在各个领域进行探索:
化学: 作为研究吖啶衍生物的模型化合物。
生物学: 研究其对细胞过程的影响。
医学: 神经药理学或神经肌肉疾病的潜在应用。
工业: 信息有限,但它可能具有工业用途。
作用机制
- 苏洛那克林发挥作用的确切机制尚不清楚。
- 它可能与特定的分子靶标或途径相互作用,可能与神经肌肉传递或胆碱能系统有关。
相似化合物的比较
- 苏洛那克林的独特性在于其苄基氨基取代模式。
- 类似的化合物包括他克林(9-氨基-1,2,3,4-四氢吖啶)和维那克林(HP029,9-氨基-1,2,3,4-四氢吖啶-1-醇马来酸盐),它们共享吖啶核心,但在取代基方面有所不同。
- 他克林和维那克林主要作为抗胆碱酯酶剂起作用,而苏洛那克林的作用更复杂 .
属性
CAS 编号 |
104675-35-6 |
|---|---|
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC 名称 |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H20N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10,18,23H,6,11-13H2,(H,21,22) |
InChI 键 |
HERUZAOANPGYSY-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
规范 SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O |
同义词 |
9-benzylamino-1,2,3,4-tetrahydroacridin-1-ol maleate HP 128 HP-128 HP128 suronacrine suronacrine maleate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.






Name
Yield
75%
Synthesis routes and methods II
Procedure details


In 75 ml of dry tetrahydrofuran was dissolved 3.81 g of 9-benzylamino-3,4-dihydroacridin-1(2H)-one with mechanical stirring. The solution was cooled in ice under N2 and 5.9 ml (0.5 eq) of 1.1M LiAl4 solution in ether was added dropwise. After 0.5 hour the reaction was complete based on thin layer chromatography analysis. The excess hydride was neutralized with 0.5 ml of saturated NH4Cl solution and the inorganic salts were extracted into 30% potassium hydroxide. The tetrahydrofuran solution was decanted and evaporated to a solid which was recrystallized from 1:10 dichloromethane/EtOAc to yield 2.89 g (75%) of a solid, melting point 159° C.





Name
Yield
75%
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

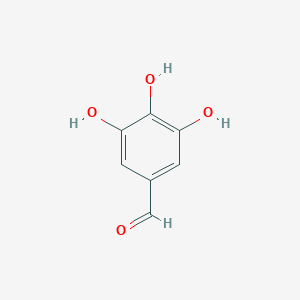
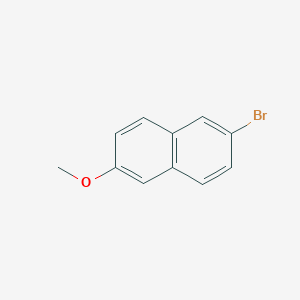
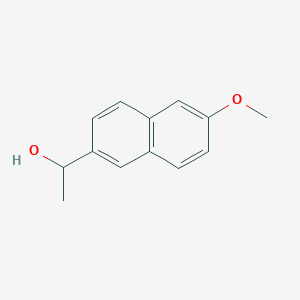
![(1R,2R,7S,9S)-8-benzyl-4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B28281.png)
![(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol](/img/structure/B28282.png)

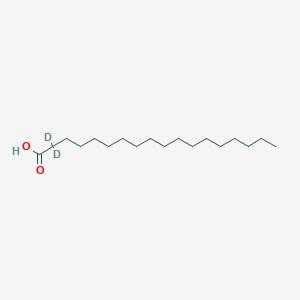
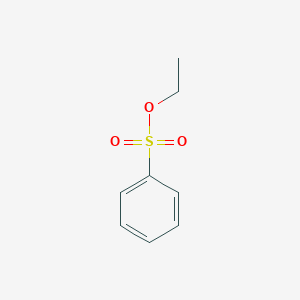
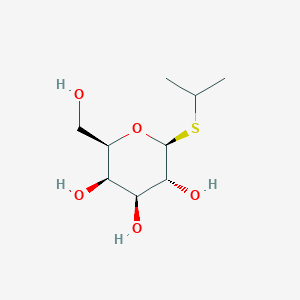
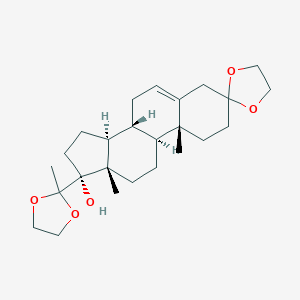


![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)
